1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide
1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
139756-04-0
VCID:
VC21110239
InChI:
InChI=1S/C18H24N4O3/c1-4-8-13-15(16(17(19)23)22(3)21-13)20-18(24)12-9-6-7-10-14(12)25-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)
SMILES:
CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCCC)C(=O)N)C
Molecular Formula:
C18H24N4O3
Molecular Weight:
344.4 g/mol
1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide
CAS No.: 139756-04-0
Cat. No.: VC21110239
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139756-04-0 |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-methyl-4-[(2-propoxybenzoyl)amino]-5-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H24N4O3/c1-4-8-13-15(16(17(19)23)22(3)21-13)20-18(24)12-9-6-7-10-14(12)25-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) |
| Standard InChI Key | OYHROMDBMGIQCJ-UHFFFAOYSA-N |
| SMILES | CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCCC)C(=O)N)C |
| Canonical SMILES | CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCCC)C(=O)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator